2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation of 3-bromobenzaldehyde with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield 3-(3-bromophenyl)-6-oxopyridazine. The final step involves the acylation of this pyridazine derivative with 3,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to the disruption of cellular processes, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)propionamide
Uniqueness
The uniqueness of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxyphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromophenyl and dimethoxyphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C20H18BrN3O4 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O4/c1-27-17-8-6-15(11-18(17)28-2)22-19(25)12-24-20(26)9-7-16(23-24)13-4-3-5-14(21)10-13/h3-11H,12H2,1-2H3,(H,22,25) |
InChI Key |
XZDNZXZCYILBSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.